molecular formula C8H10N2O B1497585 1-(2-Aminopyridin-3-YL)propan-1-one

1-(2-Aminopyridin-3-YL)propan-1-one

Cat. No.: B1497585
M. Wt: 150.18 g/mol
InChI Key: RJLWYZXZVXYBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminopyridin-3-YL)propan-1-one is a pyridine-derived ketone featuring an amino group at the 2-position of the pyridine ring and a propan-1-one moiety at the 3-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-(2-aminopyridin-3-yl)propan-1-one

InChI

InChI=1S/C8H10N2O/c1-2-7(11)6-4-3-5-10-8(6)9/h3-5H,2H2,1H3,(H2,9,10)

InChI Key

RJLWYZXZVXYBQL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Isomers and Functional Group Variations

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications Reference
1-(2-Aminopyridin-3-YL)propan-1-one C₈H₁₀N₂O 150.18 Pyridine, amine, ketone Intermediate for pharmaceuticals
1-(3-Aminophenyl)propan-1-one C₉H₁₁NO 149.19 Phenyl, amine, ketone Drug precursor (95% purity)
3-(2-Aminopyridin-3-yl)propan-1-ol C₈H₁₂N₂O 152.19 Pyridine, amine, hydroxyl High-cost specialty chemical
1-(3-Bromo-4-chlorophenyl)propan-1-one C₉H₈BrClO 255.52 Halogenated phenyl, ketone Reactive electrophilic synthon

Key Observations :

  • Electronic Effects: The pyridine ring in 1-(2-Aminopyridin-3-YL)propan-1-one enhances electron-withdrawing character compared to phenyl analogs like 1-(3-Aminophenyl)propan-1-one, influencing reactivity in nucleophilic additions .
  • Hydroxyl vs.
Pharmacologically Active Analogs

Table 2: Pharmacokinetic and Toxicity Comparisons

Compound Name Pharmacological Class Genotoxicity Data Inhibition/Activity Notes Reference
1-(2-Aminopyridin-3-YL)propan-1-one Not reported No data Potential intermediate for CNS drugs
3-Methylmethcathinone (3-MMC) Synthetic cathinone Not genotoxic in bacterial tests High abuse potential, stimulant
3-Chloromethcathinone (3-CMC) Synthetic cathinone Suspected genotoxic metabolites Similar to 3-MMC but longer half-life
1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one Nitroaromatic Nitro group may confer toxicity Used in organic synthesis

Key Observations :

  • Genotoxicity: Nitro-substituted analogs (e.g., 1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one) may pose higher toxicity risks compared to amino-substituted variants .
Substitution Patterns and Reactivity

Table 3: Impact of Substituents on Reactivity

Substituent Position/Type Effect on Reactivity Example Compound Reference
2-Amino on pyridine Enhances nucleophilic aromatic substitution 1-(2-Aminopyridin-3-YL)propan-1-one
Halogens (Br, Cl) on phenyl Increases electrophilicity for coupling 1-(3-Bromo-4-chlorophenyl)propan-1-one
Hydroxy vs. Ketone Alters redox stability and solubility 3-(2-Aminopyridin-3-yl)propan-1-ol

Key Observations :

  • Halogenation : Bromo and chloro substituents (e.g., in 1-(3-Bromo-4-chlorophenyl)propan-1-one) enhance cross-coupling reactivity for aryl-aryl bond formation .
  • Amino vs. Nitro Groups: Amino groups improve solubility in polar solvents, while nitro groups (e.g., in nitroaromatic analogs) may limit biocompatibility .

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